molecular formula C18H19ClN2O2 B5760046 N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide

N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide

Katalognummer B5760046
Molekulargewicht: 330.8 g/mol
InChI-Schlüssel: YBDFAOFLQHRXFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its various biochemical and physiological effects. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been extensively studied for its potential applications in scientific research.

Wirkmechanismus

N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 inhibits NF-κB activation by covalently modifying the cysteine residues in the IKKβ kinase subunit, which is required for the activation of NF-κB. This modification prevents the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, leading to the inhibition of NF-κB signaling. N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 has also been shown to inhibit other signaling pathways, including JAK/STAT and MAPK, further contributing to its anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of cytokine production, the induction of apoptosis, and the inhibition of angiogenesis. These effects have been observed in various cell types, including cancer cells, immune cells, and endothelial cells, highlighting the broad potential applications of N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 in scientific research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 is its high potency and selectivity for NF-κB inhibition, which allows for precise modulation of NF-κB signaling in vitro and in vivo. However, the covalent modification of IKKβ by N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 can also lead to off-target effects and toxicity, especially at high concentrations. Therefore, careful dose optimization and control are required for its use in lab experiments.

Zukünftige Richtungen

For N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 research include the development of more potent and selective analogs, the investigation of its synergistic effects with other drugs, and the exploration of its potential applications in various diseases, including cancer, autoimmune disorders, and chronic inflammation.

Synthesemethoden

The synthesis of N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 involves several steps, starting with the reaction of 3-aminophenylbutyric acid with thionyl chloride to form 3-chlorophenylbutyric acid. This intermediate is then reacted with 4-methylbenzoyl chloride to form the final product, N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082. The synthesis process has been optimized over the years, resulting in higher yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

N-[3-(butyrylamino)phenyl]-3-chloro-4-methylbenzamide 11-7082 has been widely used in scientific research as a potent inhibitor of NF-κB, a transcription factor that plays a crucial role in regulating inflammation, immunity, and cell survival. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and chronic inflammation.

Eigenschaften

IUPAC Name

N-[3-(butanoylamino)phenyl]-3-chloro-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-3-5-17(22)20-14-6-4-7-15(11-14)21-18(23)13-9-8-12(2)16(19)10-13/h4,6-11H,3,5H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDFAOFLQHRXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(butanoylamino)phenyl]-3-chloro-4-methylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.